N-cyclopentyl-N-ethylcarbamoyl chloride
Description
Carbamoyl chlorides are highly reactive intermediates widely used in organic synthesis for preparing ureas, amides, and pharmaceuticals.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
N-cyclopentyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-2-10(8(9)11)7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
YDQLTMBHLYQVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N-ethylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-ethylcarbamoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-cyclopentyl-N-ethylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Acyl Substitution: Produces N-cyclopentyl-N-ethylcarbamates or thiocarbamates.
Hydrolysis: Produces N-cyclopentyl-N-ethylcarbamic acid.
Reduction: Produces N-cyclopentyl-N-ethylamine.
Scientific Research Applications
N-cyclopentyl-N-ethylcarbamoyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-ethylcarbamoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form stable carbamate or thiocarbamate derivatives. The molecular targets and pathways depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify amino groups in proteins, affecting their function and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-cyclopentyl-N-ethylcarbamoyl chloride with structurally related carbamoyl and sulfamoyl chlorides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
